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Chemical structure and properties of Polmacoxib

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Polmacoxib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polmacoxib (trade name Acelex) is a first-in-class non-steroidal anti-inflammatory drug (NSAID) characterized by a novel dual-action mechanism.[1][2][3] It functions as a selective inhibitor of cyclooxygenase-2 (COX-2) and a potent inhibitor of carbonic anhydrase (CA) isoenzymes.[1][3] This unique pharmacological profile is designed to deliver targeted anti-inflammatory and analgesic effects in inflamed tissues, which are typically deficient in carbonic anhydrase, while minimizing systemic exposure and associated adverse effects on cardiovascular, renal, and gastrointestinal systems.[1] Approved for the treatment of osteoarthritis in South Korea and India, Polmacoxib represents a significant advancement in NSAID therapy, offering a potentially safer long-term treatment option for chronic inflammatory conditions.[1][3]

Chemical Structure and Physicochemical Properties

Polmacoxib, also known as CG100649, is chemically described as 4-(3-(3-fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide.[4] Its chemical structure features a central dihydrofuranone ring, a fluorophenyl group, and a benzenesulfonamide moiety, the latter being crucial for its carbonic anhydrase inhibitory activity.



A summary of its chemical and physicochemical properties is presented in Table 1.

Table 1: Chemical and Physicochemical Properties of Polmacoxib

Property	Value	References
IUPAC Name	4-(3-(3-fluorophenyl)-5,5- dimethyl-4-oxo-4,5- dihydrofuran-2- yl)benzenesulfonamide	[4]
Synonyms	CG100649, Acelex	[1][4]
CAS Number	301692-76-2	[1][4]
Chemical Formula	C18H16FNO4S	[4]
Molecular Weight	361.39 g/mol	[1][4]
Appearance	White to beige crystalline solid	[5]
Purity	≥98% (HPLC)	[5]
Solubility	DMSO: ≥200 mg/mLEthanol: ~5 mg/mLDMF: ~20 mg/mLWater: Sparingly soluble	[6][7]
Storage	Store at -20°C	[5]
SMILES	O=S(C1=CC=C(C(OC2(C)C)= C(C3=CC=CC(F)=C3)C2=O)C =C1)(N)=O	[4]
InChI Key	IJWPAFMIFNSIGD- UHFFFAOYSA-N	[4]

Pharmacological Properties Mechanism of Action

Polmacoxib exerts its therapeutic effects through a dual inhibition mechanism targeting two key enzyme systems: cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs).[1][3]

Foundational & Exploratory

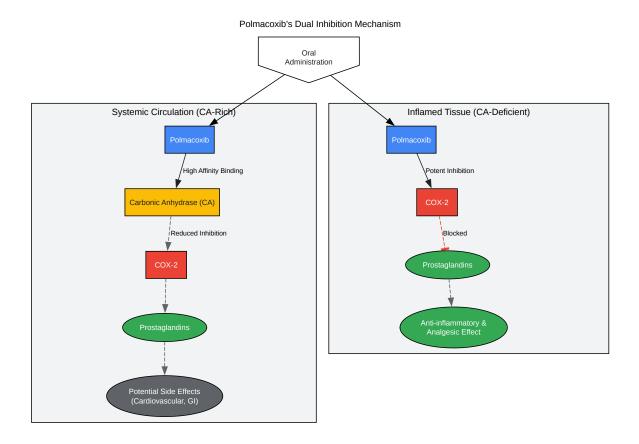




- COX-2 Inhibition: Similar to other coxibs, Polmacoxib selectively inhibits the COX-2 enzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), key mediators of pain and inflammation.[3][8] By blocking COX-2,
 Polmacoxib reduces the production of these pro-inflammatory prostaglandins.[3]
- Carbonic Anhydrase Inhibition: Uniquely among NSAIDs, Polmacoxib is a potent inhibitor of carbonic anhydrase isoenzymes, particularly CA I and CA II.[8] This inhibition is attributed to its sulfonamide group.[2] In tissues rich in carbonic anhydrase, such as the cardiovascular system and gastrointestinal tract, Polmacoxib preferentially binds to CA.[1][2] This binding effectively sequesters the drug, reducing its availability to inhibit COX-2 in these tissues and thereby mitigating the risk of associated side effects.[1] Conversely, in inflamed tissues like osteoarthritic joints, which have negligible levels of carbonic anhydrase, Polmacoxib is freely available to exert its potent inhibitory effect on COX-2.[1][2]

This tissue-specific targeting mechanism is a key differentiator of **Polmacoxib**, offering the potential for an improved safety profile compared to traditional NSAIDs and other selective COX-2 inhibitors.





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Polmacoxib's tissue-specific dual inhibition mechanism.

Pharmacokinetics

The pharmacokinetic profile of **Polmacoxib** is integral to its therapeutic efficacy and safety. A summary of key pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of Polmacoxib



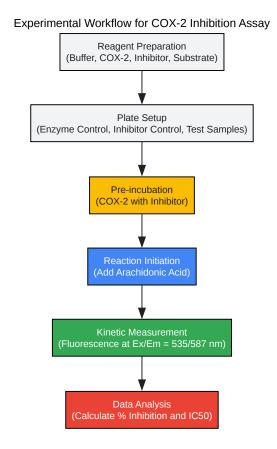
Parameter	Value (for a 2 mg dose, unless otherwise specified)	References
Maximum Plasma Concentration (Cmax)	3.5 (± 0.9) ng/mL	[1]
Time to Maximum Plasma Concentration (Tmax)	5.6 (± 1.0) hours	[1]
Area Under the Curve (AUC)	632.9 (± 162.1) ng/mL*h	[1]
Elimination Half-life (t½)	131 (± 19) hours	[1]
Protein Binding	>95% (mainly to albumin)	[8]
Metabolism	Primarily hepatic, likely via cytochrome P450 (CYP) enzymes	[8]
Excretion	Primarily fecal, with a minor urinary component	[1]

Polmacoxib exhibits a long elimination half-life, which supports once-daily dosing.[3][8] A notable characteristic is its high concentration in red blood cells (85- to 100-fold higher than in plasma), where it binds to carbonic anhydrase.[1][9] This suggests that erythrocytes may act as a carrier, delivering the drug to inflamed tissues.[9]

Experimental Protocols COX-2 Inhibition Assay

The inhibitory activity of **Polmacoxib** against COX-2 can be determined using various methods, such as a fluorometric or an enzyme immunoassay (EIA)-based approach. A generalized protocol for a fluorometric assay is outlined below.





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Workflow for determining COX-2 inhibitory activity.

Methodology:

- Reagent Preparation:
 - Prepare a suitable reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
 - Reconstitute human recombinant COX-2 enzyme in the reaction buffer.
 - Prepare a stock solution of **Polmacoxib** in a suitable solvent (e.g., DMSO) and create serial dilutions.
 - Prepare the substrate solution (arachidonic acid).



Assay Procedure:

- In a 96-well plate, add the reaction buffer, heme cofactor, and COX-2 enzyme to the appropriate wells for the 100% initial activity control, inhibitor control, and test samples.
- Add the diluted **Polmacoxib** solutions or solvent control to the respective wells.
- Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the arachidonic acid substrate to all wells.
- Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 37°C.

Data Analysis:

- Determine the rate of reaction from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each concentration of **Polmacoxib** relative to the 100% initial activity control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Carbonic Anhydrase Activity Assay

The inhibitory effect of **Polmacoxib** on carbonic anhydrase can be assessed using the electrometric method of Wilbur and Anderson, which measures the time required for a saturated CO₂ solution to lower the pH of a buffer.

Methodology:

- Reagent Preparation:
 - Prepare a 0.02 M Tris-HCl buffer, pH 8.0.
 - Prepare a stock solution of bovine carbonic anhydrase in ice-cold water.

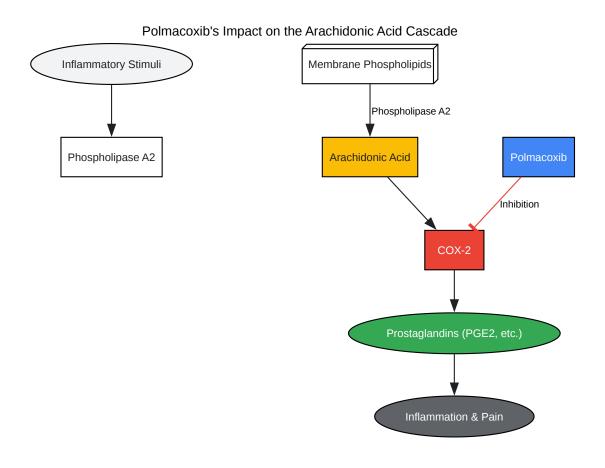


- Prepare a stock solution of **Polmacoxib** in a suitable solvent (e.g., DMSO) and create serial dilutions.
- Prepare a saturated CO₂ solution by bubbling CO₂ gas through ice-cold water.
- Assay Procedure:
 - Blank Determination (T₀):
 - In a beaker at 0-4°C, add a defined volume of the chilled Tris-HCl buffer.
 - Add a specific volume of the saturated CO₂ solution and immediately start a stopwatch.
 - Record the time taken for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T₀).
 - Enzyme Activity Determination (T):
 - To the chilled buffer, add the carbonic anhydrase enzyme solution.
 - Add the saturated CO₂ solution and record the time for the same pH drop. This is the catalyzed reaction time (T).
 - Inhibition Assay:
 - Pre-incubate the carbonic anhydrase enzyme with various concentrations of Polmacoxib.
 - Repeat the enzyme activity determination to measure the inhibited reaction time (T_i).
- Data Analysis:
 - \circ Calculate the Wilbur-Anderson units of enzyme activity using the formula: Units = (T₀ T) / T.
 - Calculate the percentage of inhibition for each Polmacoxib concentration.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.



Signaling Pathways

The primary signaling pathway influenced by **Polmacoxib** is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes.



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Polmacoxib's inhibitory effect on prostaglandin synthesis.

In response to inflammatory stimuli, phospholipase A₂ releases arachidonic acid from membrane phospholipids. COX-2 then metabolizes arachidonic acid into prostaglandin H₂ (PGH₂), which is further converted by specific synthases into various prostaglandins, such as PGE₂. These prostaglandins act on their respective receptors to mediate the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain sensitization. By inhibiting COX-2, **Polmacoxib** effectively downregulates this pro-inflammatory signaling cascade.



Conclusion

Polmacoxib is a novel NSAID with a distinctive dual mechanism of action that confers tissue-specific anti-inflammatory effects. Its ability to inhibit both COX-2 and carbonic anhydrase allows for targeted therapy in inflamed joints while potentially sparing systemic tissues from the adverse effects commonly associated with NSAID use. The comprehensive data on its chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action provide a solid foundation for its clinical application and for further research into its therapeutic potential in a broader range of inflammatory disorders. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate and characterize the unique properties of this promising therapeutic agent.

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